molecular formula C21H32O3 B107006 Descarboxymethyl treprostinil CAS No. 101692-02-8

Descarboxymethyl treprostinil

カタログ番号 B107006
CAS番号: 101692-02-8
分子量: 332.5 g/mol
InChIキー: UTGPMEMKMRVGNE-HUTLKBDOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Descarboxymethyl Treprostinil is a compound with the chemical name (1R,2R,3aS,9aS)-2,3,3a,4,9,9a-Hexahydro-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-2,5-diol . It is used as an impurity standard .


Synthesis Analysis

A new synthesis of treprostinil is described using a plug flow reactor in two of the key steps. First, a Claisen rearrangement reaction is described in scaled flow at multigram amounts. Yields and selectivity of this step are sharply improved compared to those from previous syntheses .


Molecular Structure Analysis

Treprostinil is a chemically stable, tricyclic analog of prostacyclin, with a molecular weight of 390.52 (C 23 H 34 O 5) .


Chemical Reactions Analysis

The key steps in the synthesis of treprostinil involve a Claisen rearrangement reaction and a Pauson–Khand reaction in flow under catalytic conditions with 5 mol% of cobalt carbonyl and only 3 equiv. of CO .


Physical And Chemical Properties Analysis

The molecular formula of Descarboxymethyl Treprostinil is C21H32O3 and its molecular weight is 332.48 g/mol .

科学的研究の応用

Treprostinil in Pulmonary Hypertension Treatment

Treprostinil, a prostacyclin analog, has shown significant efficacy in the treatment of pulmonary arterial hypertension (PAH). It exhibits potent vasodilatory effects on both systemic and pulmonary circulations. Subcutaneous administration of treprostinil has improved exercise capacity, functional class, hemodynamics, and survival in patients with PAH. Furthermore, its application has been extended to patients with chronic thromboembolic pulmonary hypertension (CTEPH), demonstrating its broad therapeutic potential beyond conventional PAH treatment. The use of treprostinil in this subset of pulmonary hypertension highlights its applicability in managing severe vascular conditions (Sadushi-Koliçi & Lang, 2019).

Inhaled Treprostinil in PAH Management

The development of inhaled treprostinil formulations has offered a new dimension in PAH management. Approved by the FDA to improve exercise tolerance, inhaled treprostinil has demonstrated benefits in hemodynamics, exercise capacity, and quality-of-life measures. This route of administration provides a more patient-friendly option with reduced systemic side effects and increased convenience due to less frequent dosing requirements compared to other prostacyclin analogs. The transition from parenteral to inhaled treprostinil is an example of how drug formulations can evolve to improve patient adherence and quality of life (Ferrantino & White, 2011).

Pediatric Pulmonary Hypertension Treatment

Treprostinil's application extends to pediatric populations with severe pulmonary hypertension refractory to oral treatments. Case studies and literature reviews on the use of subcutaneous treprostinil in children have underscored its effectiveness and tolerability. This alternative to intravenous epoprostenol represents a significant advancement in treating pediatric patients, offering a less invasive and more manageable option for long-term care. The positive outcomes observed in pediatric cases highlight the drug's versatility and potential in managing complex pediatric pulmonary conditions (Gavotto et al., 2020).

Cost-Effectiveness in Pulmonary Arterial Hypertension Therapy

The economic evaluation of treprostinil, particularly in comparison with other treatments for PAH, such as bosentan and epoprostenol, has been a subject of study. While treprostinil offers significant clinical benefits, its cost-effectiveness is an important consideration for widespread adoption. Studies suggest that while treprostinil is a preferred option for its therapeutic advantages, the financial implications for patients and healthcare systems necessitate a balanced approach to therapy selection. This aspect of treprostinil's application underscores the need for comprehensive analyses that consider both clinical outcomes and economic impact (You et al., 2018).

Safety and Hazards

Treprostinil is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It is suspected of damaging fertility or the unborn child. It may cause respiratory irritation and causes damage to organs through prolonged or repeated exposure .

将来の方向性

The recent INCREASE study has led to the first and milestone approval of inhaled treprostinil for the treatment of pulmonary hypertension associated with interstitial lung disease . This highlights the complexity of right ventricular dysfunction in advanced pulmonary hypertension and suggests the need for alternative therapeutic strategies .

特性

IUPAC Name

(1R,2R,3aS,9aS)-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalene-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-2-3-4-7-16(22)9-10-17-18-11-14-6-5-8-20(23)19(14)12-15(18)13-21(17)24/h5-6,8,15-18,21-24H,2-4,7,9-13H2,1H3/t15-,16-,17+,18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGPMEMKMRVGNE-HUTLKBDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Descarboxymethyl treprostinil

CAS RN

101692-02-8
Record name Descarboxymethyl treprostinil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101692028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESCARBOXYMETHYL TREPROSTINIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3U17TZJ64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。